N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride
Description
N-Phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]propanamide, monohydrochloride (IUPAC name), commonly termed 4-Phenylfentanyl hydrochloride, is a synthetic opioid and fentanyl analogue. Its molecular formula is C₂₂H₂₈N₂O·HCl, with a molecular weight of 391.93 g/mol (monoisotopic mass: 390.19 g/mol) . The compound is identified by CAS No. 120448-97-7 and is classified as a controlled substance due to its structural and pharmacological similarity to fentanyl . It features a phenyl substitution at the 4-position of the piperidine ring, distinguishing it from other fentanyl derivatives .
Properties
CAS No. |
2748301-34-8 |
|---|---|
Molecular Formula |
C28H33ClN2O |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
N-phenyl-N-[4-phenyl-1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C28H32N2O.ClH/c1-2-27(31)30(26-16-10-5-11-17-26)28(25-14-8-4-9-15-25)19-22-29(23-20-28)21-18-24-12-6-3-7-13-24;/h3-17H,2,18-23H2,1H3;1H |
InChI Key |
HLQGDHSEVQEACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached to the nitrogen atom of the piperidine ring through an amide bond formation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under mild conditions.
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 337.5 g/mol. It is categorized under the 4-anilidopiperidine class of synthetic opioids, which are known for their potent analgesic effects. The structure features a piperidine ring substituted with phenyl and phenethyl groups, which contribute to its pharmacological activity.
Analgesic Properties
N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide has been investigated for its analgesic properties, particularly in comparison to other opioids like morphine and fentanyl. Studies indicate that compounds in the fentanyl series exhibit high affinity for the mu-opioid receptor (MOR), which is primarily responsible for their analgesic effects. For instance, research shows that this compound has a significantly lower IC50 than morphine, indicating greater potency in binding to the MOR .
Receptor Affinity Studies
Research has demonstrated that this compound exhibits selective binding to opioid receptors, particularly the mu-opioid receptor, while showing lower affinity for delta (δ) and kappa (κ) receptors. This selectivity is crucial because it suggests a reduced risk of side effects commonly associated with non-selective opioids . The binding affinity studies reveal that as the mu-affinity increases, selectivity for other receptors tends to decrease .
Synthesis and Derivative Development
The synthesis of N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide has been well-documented in literature. Various derivatives have been synthesized to enhance potency and reduce side effects. For example, modifications to the piperidine ring or substituents have been explored to improve analgesic efficacy while minimizing adverse reactions .
Case Study 1: Analgesic Efficacy Comparison
A study comparing various fentanyl derivatives highlighted that N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide exhibited an effective dose (ED50) significantly lower than that of morphine in animal models, indicating its potential as a powerful analgesic agent .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound in animal models showed that it could effectively alleviate pain without producing significant sedation or respiratory depression, common side effects associated with traditional opioids .
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent inhibition of neurotransmitter release. This results in potent analgesic effects and sedation .
Comparison with Similar Compounds
Table 1: Structural Features of Fentanyl Analogues
Key Structural Insights :
- Analogues like meta-fluorofentanyl and para-methoxyfentanyl modify the aniline ring, impacting µ-opioid receptor affinity .
- Cyclopentyl fentanyl replaces the propanamide group with a cyclopentanoyl moiety, increasing metabolic stability .
Pharmacological Comparison
Table 2: Pharmacological Data of Selected Analogues
Key Pharmacological Insights :
- 4-Phenylfentanyl’s potency is inferred to exceed fentanyl due to structural optimizations in the piperidine ring, though exact data are unavailable .
- R 31 833 (a methyl ester derivative) demonstrates extreme potency (>10,000× morphine) and prolonged duration (>8 hours) .
- Safety margins (LD₅₀/ED₅₀) for 4-substituted fentanyls are exceptionally high (e.g., 25,211 for R 30730), suggesting reduced acute toxicity risks compared to morphine .
Metabolic Pathways
Fentanyl and its analogues are metabolized primarily via CYP3A4-mediated N-dealkylation to nor-metabolites (e.g., norfentanyl) .
- 4-Phenylfentanyl : Likely undergoes similar hepatic and intestinal CYP3A4 metabolism, but the 4-phenyl group may slow enzymatic degradation, prolonging half-life .
- meta-Fluorofentanyl: The 3-fluoro group may reduce metabolic clearance compared to non-halogenated analogues .
- Cyclopentyl fentanyl: The cyclopentanoyl group resists esterase-mediated hydrolysis, enhancing metabolic stability .
Legal and Regulatory Status
Biological Activity
N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride, is a synthetic compound related to the fentanyl class of opioids. This compound exhibits significant biological activity primarily as an analgesic. Understanding its pharmacological properties, receptor interactions, and potential therapeutic applications is crucial for evaluating its role in pain management and its implications in drug abuse.
- Molecular Formula : C22H29N2O
- Molecular Weight : 337.5 g/mol
- CAS Number : 24775-76-6
N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide acts primarily on the mu-opioid receptors (MOR), which are pivotal in mediating analgesic effects. Research indicates that compounds in the fentanyl series, including this one, exhibit high selectivity for MOR while showing lower affinity for delta (δ) and kappa (κ) receptors. This selectivity is essential as it correlates with the analgesic potency and reduced side effects typically associated with non-selective opioids .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Analgesic Potency | Exhibits significant analgesic effects comparable to other fentanyl derivatives. |
| Receptor Affinity | High affinity for mu-opioid receptors; low affinity for delta and kappa receptors. |
| Side Effects | Potential for respiratory depression, sedation, and risk of addiction similar to other opioids. |
Case Studies and Research Findings
- Analgesic Efficacy :
- Comparative Studies :
- Toxicological Assessments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
